molecular formula C10H10O B106634 5-Vinyl-2,3-dihydrobenzofuran CAS No. 633335-97-4

5-Vinyl-2,3-dihydrobenzofuran

Cat. No. B106634
M. Wt: 146.19 g/mol
InChI Key: WCWQHSAUMUIREZ-UHFFFAOYSA-N
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Description

5-Vinyl-2,3-dihydrobenzofuran is a compound that belongs to the class of oxygen heterocycles known as dihydrobenzofurans. These compounds are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran ring system, in particular, is a privileged structure that is often targeted for synthesis due to its relevance in biological systems .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods. One approach involves the Prins-type cyclization of homopropargylic alcohols with terminally substituted alkynes and aldehydes, which can lead to 2,3,5-trisubstituted tetrahydrofurans. This method highlights the formation of an exocyclic vinyl cation that can be trapped as a vinyl triflate in dichloromethane or undergo hydrolysis to yield a ketone product in ethereal solutions . Another synthetic route is the Rh(2)(OAc)(4)-catalyzed reaction of vinyldiazo compounds with benzaldehydes, which can result in the formation of vinyloxiranes and dihydrofurans. The reaction's outcome is influenced by the substituents on the benzaldehydes, which can steer the formation towards either (E)-dihydrofurans or (Z)-dihydrofurans . Additionally, a photoredox-catalyzed multicomponent cyclization of 2-vinyl phenols with N-alkoxypyridinium salts and sulfur ylides has been described, enabling the modular synthesis of various 2,3-disubstituted dihydrobenzofurans under mild conditions . Lastly, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate represents another synthetic strategy, which activates the acetal moiety in quinone monoacetals to afford highly oxygenated dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of 5-vinyl-2,3-dihydrobenzofuran consists of a dihydrobenzofuran core with a vinyl group attached to the five-position of the ring. This structure is characterized by the presence of a saturated five-membered furan ring fused to a benzene ring, which can be further functionalized to create a diverse array of derivatives. The vinyl group presents opportunities for further chemical transformations, making it a versatile handle for synthetic chemists .

Chemical Reactions Analysis

The chemical reactivity of 5-vinyl-2,3-dihydrobenzofurans is influenced by the presence of the vinyl group, which can participate in various reactions. For instance, the vinyl cation generated during Prins-type cyclization can be trapped or undergo hydrolysis depending on the solvent used . The vinylcarbenoids in the presence of benzaldehydes can form vinylcarbonyl ylides, which then cyclize to oxiranes and dihydrofurans, demonstrating the potential for ring formation and functional group interconversion . The photoredox-catalyzed reactions involving 2-vinyl phenols also indicate the ability of these compounds to engage in radical-mediated cyclizations, leading to the formation of dihydrobenzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-vinyl-2,3-dihydrobenzofurans are dictated by their molecular structure. The dihydrobenzofuran core imparts a degree of rigidity to the molecule, while the vinyl group contributes to its reactivity. The methods of synthesis described in the literature suggest that these compounds can be obtained with good functional group tolerance, indicating that they can be synthesized with a variety of substituents, which would further modulate their physical and chemical properties . The ability to synthesize these compounds under mild conditions is also indicative of their stability and the potential for their use in complex synthetic sequences.

Scientific Research Applications

Oxidative Coupling in Synthesis

One significant application of 5-Vinyl-2,3-dihydrobenzofuran derivatives is in the field of oxidative coupling. Sako et al. (2004) demonstrated that treatment of these compounds with silver(I) acetate allows for the isolation of (E)-dehydrodimers, which are crucial in the synthesis of various biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).

Synthesis of Dihydrobenzofuran Derivatives

The synthesis of 2,3-Dihydrobenzofuran derivatives from Baylis-Hillman adducts is another key area of research. Park et al. (2005) reported methods for synthesizing these derivatives, highlighting their importance as synthetic intermediates with various biological activities (Park, Gowrisankar, & Kim, 2005).

Photoredox-Catalyzed Cyclization

The development of photoredox-catalyzed multicomponent cyclization methodologies for the synthesis of 2,3-disubstituted dihydrobenzofurans has been explored by Yuan et al. (2020). This approach offers a redox-neutral protocol with good functional group tolerance, which is pivotal for the modular synthesis of these heterocycles (Yuan, Yan, Gao, Shi, Xiao, & Chen, 2020).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving 2-vinyl-2,3-dihydrobenzofurans have also been investigated, as reported by Hosokawa et al. (1986). These reactions are essential for the synthesis of compounds where nucleophiles are incorporated into the butenyl moiety, offering significant synthetic utility (Hosokawa, Kono, Uno, & Murahashi, 1986).

properties

IUPAC Name

5-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQHSAUMUIREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303393
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinyl-2,3-dihydrobenzofuran

CAS RN

633335-97-4
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633335-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenyl-2,3-dihydro-1-benzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Basu, JD Tovar, MC Hersam - … of Vacuum Science & Technology B …, 2005 - pubs.aip.org
Room temperature ultrahigh vacuum (UHV) scanning tunneling microscopy (STM) is used to characterize the motion of individual organic molecules on the Si (100)-2× 1 surface. In …
Number of citations: 30 pubs.aip.org
NL Yoder, MC Hersam - Microscopy and Microanalysis, 2006 - cambridge.org
The Hersam Research Group develops scanning probe microscopy nanofabrication and nanocharacterization techniques for hybrid organic/inorganic materials and devices. Ongoing …
Number of citations: 6 www.cambridge.org
Z Dong, J Li, T Yao, C Zhao - … Chemie International Edition, 2023 - Wiley Online Library
Planar‐chiral cyclophanes have received increasing attention for drug discovery and catalyst design. However, the catalytically asymmetric synthesis of planar‐chiral cyclophanes has …
Number of citations: 4 onlinelibrary.wiley.com
J Zhang, T Wang, J Qian, Y Zhang, J Zhang - Tetrahedron Letters, 2022 - Elsevier
An ultrasound-promoted three-component halogenation-azaheteroarylation of alkenes with imidazo[1,2-a]pyridines and NXS (X = Br or Cl) under catalyst-free and additive-free …
Number of citations: 1 www.sciencedirect.com
G Sreenilayam, EJ Moore, V Steck, R Fasan - ACS catalysis, 2017 - ACS Publications
Myoglobin has recently emerged as a promising biocatalyst for catalyzing carbene-mediated cyclopropanation, a synthetically valuable transformation not found in nature. Having …
Number of citations: 76 pubs.acs.org
O Fischer, D Pospiech, A Korwitz, K Sahre… - … degradation and stability, 2011 - Elsevier
Monomers with phosphorus-containing substituents were incorporated into aromatic–aliphatic polyesters to develop polymeric halogen-free flame retardants as additives for poly(…
Number of citations: 51 www.sciencedirect.com
Y Zhu, C Jiang, H Li, P Liu, P Sun - The Journal of Organic …, 2022 - ACS Publications
An efficient strategy involving electrochemical C═C double-bond cleavage and functionalization of cyclic alkenes for the synthesis of ketonitriles is described. This transformation …
Number of citations: 5 pubs.acs.org
J Price, M Hersam, J Michl, M Ratner, C Rogers… - 2006 - apps.dtic.mil
Most mechanical machines contain rotating parts and it is likely that the nanomachines of the future will be no exception. We proposed to find out how rotors 1-2 nm in size can be …
Number of citations: 2 apps.dtic.mil
E Nigro, G Crescente, M Formato, MT Pecoraro… - Molecules, 2020 - mdpi.com
The weak but noteworthy presence of (poly)phenols in hemp seeds has been long overshadowed by the essential polyunsaturated fatty acids and digestible proteins, considered …
Number of citations: 38 www.mdpi.com
AV Teplyakov - Functionalization of Semiconductor Surfaces, 2012 - Wiley Online Library
Aromaticity has long been a fascinating topic in the entire field of chemistry [1]. Since the discovery of benzene that in a few years will celebrate its bicentennial anniversary, scientists …
Number of citations: 3 onlinelibrary.wiley.com

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